2,8-dichloro-7H-purine
Overview
Description
2,8-Dichloro-7H-purine is a chlorinated derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One common method is the direct chlorination of purine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the purine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 8 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of 2,8-disubstituted purines with various functional groups.
Oxidation: Formation of purine N-oxides or other oxidized derivatives.
Cross-Coupling: Formation of aryl- or alkyl-substituted purines.
Scientific Research Applications
2,8-Dichloro-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for other purine derivatives.
Biology: Studied for its potential as an inhibitor of enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,8-dichloro-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at positions 2 and 6.
6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at position 6.
8-Chloropurine: A purine derivative with a chlorine atom at position 8.
Uniqueness
2,8-Dichloro-7H-purine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which significantly alters its chemical reactivity and biological activity compared to other chlorinated purines. This dual substitution pattern provides distinct advantages in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
2,8-dichloro-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJIIILKATPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289984 | |
Record name | 2,8-dichloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-91-6 | |
Record name | NSC65992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8-dichloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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